5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse applications in medicinal chemistry and material science. The compound’s structure features a furan ring substituted with a carboxamide group, a dichlorophenyl group, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-methyl-4-nitroaniline, in the presence of coupling reagents like EDCI or DCC.
Substitution with the dichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the furan derivative reacts with 3,4-dichlorophenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The furan ring can be oxidized to a furanone using oxidizing agents like m-CPBA.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Sodium hydride, potassium carbonate
Major Products
Reduction of nitro group: 5-(3,4-dichlorophenyl)-N-(2-methyl-4-aminophenyl)furan-2-carboxamide
Oxidation of furan ring: 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-one
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving furan derivatives.
Medicine: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dichlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide: Lacks the nitro group, which might affect its reactivity and biological activity.
5-(3,4-dichlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide: Lacks the methyl group, which could influence its steric properties and interactions with biological targets.
Uniqueness
The presence of both the nitro and methyl groups in 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H12Cl2N2O4 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-10-8-12(22(24)25)3-5-15(10)21-18(23)17-7-6-16(26-17)11-2-4-13(19)14(20)9-11/h2-9H,1H3,(H,21,23) |
InChI Key |
UCGOAWUYMSMQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.